Risperidone-D5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,9-dideuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-(trideuteriomethyl)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i1D3,4D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPZEAPATHNIPO-SGEUAGPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C([2H])([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Risperidone D5: a Deuterated Chemical Compound for Advanced Research
Structural and Isotopic Characterization of Risperidone-D5
The chemical structure of this compound is identical to that of risperidone (B510), with the exception of the isotopic labeling. The five deuterium (B1214612) atoms are typically incorporated into the ethyl group connecting the piperidine (B6355638) ring to the pyridopyrimidinone moiety. The precise location of the deuterium atoms is crucial for its intended applications.
The molecular formula of Risperidone is C23H27FN4O2, giving it a molar mass of approximately 410.49 g/mol . wikipedia.org For this compound, the molecular formula becomes C23H22D5FN4O2, resulting in a slightly higher molar mass. This mass difference is the key feature utilized in mass spectrometry-based analytical techniques.
Table 1: Key Structural and Isotopic Properties of this compound
| Property | Value |
| Chemical Name | 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d5]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one |
| Molecular Formula | C23H22D5FN4O2 |
| Molar Mass | Approximately 415.52 g/mol |
| Deuterium Enrichment | Typically ≥98% |
Note: The exact molar mass may vary slightly depending on the specific isotopic purity.
The characterization of this compound relies on sophisticated analytical techniques. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and the number of incorporated deuterium atoms. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is employed to determine the exact position of the deuterium labels within the molecule.
Synthetic Methodologies for this compound and Isotopic Purity Assessment
The synthesis of this compound involves a multi-step process where a deuterated precursor is introduced into the molecular structure. A common strategy is to use a deuterated version of the chloroethyl-methyl-tetrahydropyrido-pyrimidinone intermediate, which is then reacted with the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) moiety. The synthesis of risperidone itself can be achieved through various routes, including the Friedel-Crafts condensation. newdrugapprovals.org
The isotopic purity of the final product is a critical parameter. It is typically assessed using mass spectrometry and NMR. Mass spectrometry can distinguish between molecules with different numbers of deuterium atoms (e.g., D0, D1, D2, D3, D4, D5), allowing for the quantification of the desired D5 species. An isotopic purity of at least 98% for the D5 form is generally required for its use as an internal standard. acs.org
Table 2: Analytical Techniques for Isotopic Purity Assessment
| Technique | Purpose |
| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight and quantifies the distribution of deuterated species (D0-D5). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the specific locations of the deuterium atoms within the molecule. |
Theoretical Underpinnings of Deuterium Incorporation in Risperidone Research Applications: Kinetic Isotope Effects
The utility of deuterated compounds like this compound in research is largely based on the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.
The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This is because the heavier deuterium atom has a lower zero-point vibrational energy. Consequently, more energy is required to break a C-D bond compared to a C-H bond.
In the context of drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. When a hydrogen atom at a site of metabolism is replaced with deuterium, the rate of that metabolic reaction can be significantly slowed down. This is known as the primary kinetic isotope effect. googleapis.com
This effect has several implications for research:
Internal Standards: Because this compound has a higher mass than its non-deuterated counterpart, it can be easily distinguished in a mass spectrometer. Its similar chemical behavior ensures that it co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency, making it an ideal internal standard for quantifying risperidone in biological samples.
Metabolic Studies: By selectively deuterating different positions on the risperidone molecule, researchers can investigate its metabolic pathways. A decrease in the formation of a particular metabolite when a specific position is deuterated indicates that the C-H bond at that position is involved in the metabolic transformation.
The use of deuterated compounds can lead to a phenomenon known as "metabolic switching." googleapis.com When a primary metabolic pathway is slowed by deuteration, the drug may be metabolized through alternative pathways, potentially leading to a different metabolite profile. googleapis.com Understanding these effects is crucial for the development of new drugs with improved pharmacokinetic properties.
Role as an Internal Standard in Quantitative Bioanalytical Assays
The fundamental principle behind using an internal standard (IS) is to add a known quantity of a reference compound to all samples, calibrators, and controls to account for variability during the analytical process. wuxiapptec.comscioninstruments.com An ideal internal standard should be chemically and physically similar to the analyte of interest. scioninstruments.com Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative bioanalysis because their physicochemical properties are nearly identical to the unlabeled analyte. wuxiapptec.comnih.gov this compound, where five hydrogen atoms are replaced with deuterium, exemplifies such a standard for the analysis of risperidone.
Mass Spectrometry-Based Quantification (LC-MS, GC-MS) of Risperidone and its Metabolites
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for quantifying drug concentrations in biological fluids. wuxiapptec.com In these methods, this compound is added to samples at a known concentration early in the sample preparation process. scioninstruments.com Because this compound is chemically almost identical to risperidone, it experiences similar behavior during extraction, chromatographic separation, and ionization. nih.govlgcstandards.com
However, the mass spectrometer can easily distinguish between the analyte (risperidone) and the internal standard (this compound) due to their mass difference. lgcstandards.com Quantification is based on the ratio of the analyte's response to the internal standard's response, which corrects for analyte loss during sample preparation and fluctuations in instrument performance. wuxiapptec.comscioninstruments.com While this compound is ideal, other deuterated analogs like Risperidone-D4 are also commonly used and serve the same purpose. researchgate.net For instance, in one LC-MS/MS method, Risperidone-D4 was used as the internal standard for the quantification of both risperidone and its active metabolite, 9-hydroxyrisperidone (paliperidone). researchgate.net The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. researchgate.netnih.gov
| Analyte | Internal Standard | Ionization Mode | MRM Transition (m/z) | Reference |
|---|---|---|---|---|
| Risperidone | Paroxetine | Positive ESI | 411.3 → 191.1 | nih.gov |
| Risperidone | Risperidone-D4 | Positive ESI | Not specified | researchgate.net |
| Risperidone | Clozapine | Not specified | Not specified | waters.com |
| Risperidone | Olanzapine | Not specified | Not specified | researchgate.net |
Enhancing Analytical Precision and Reproducibility through Isotopic Internal Standards
The use of an isotopic internal standard like this compound significantly improves the precision, accuracy, and reproducibility of bioanalytical methods. musechem.comtexilajournal.com Analytical measurements, especially for trace organic analytes in complex matrices, can have significant uncertainty arising from each stage of the method, including extraction, clean-up, and detection. lgcstandards.com By calculating the analyte-to-IS response ratio, variations introduced during sample handling and analysis are normalized. wuxiapptec.comscioninstruments.com
Since the SIL-IS and the analyte co-elute and have nearly identical ionization efficiencies, this ratio remains constant even if the absolute signal intensity fluctuates between injections. texilajournal.com This ability to compensate for procedural errors and instrument drift leads to a lower coefficient of variation (%CV) in quality control samples and more reliable quantification across different analytical batches. clearsynth.comscispace.com For example, studies using deuterated internal standards for various drugs have demonstrated the ability to achieve excellent intra- and inter-assay precision, often with relative standard deviations (RSD) well below 15%, which is a common requirement for bioanalytical method validation. nih.govtexilajournal.com
Mitigation of Matrix Effects in Complex Biological Samples
Biological samples such as plasma, urine, and saliva are inherently complex, containing numerous endogenous compounds like salts, lipids, and proteins. musechem.comijsr.net During mass spectrometric analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. wuxiapptec.comwaters.com This phenomenon, known as the matrix effect, is a major source of inaccuracy and imprecision in quantitative bioanalysis. lgcstandards.commusechem.com
A key advantage of using this compound is its ability to effectively compensate for these matrix effects. clearsynth.comwaters.com Because this compound has almost identical chemical properties and chromatographic retention time as the unlabeled risperidone, it is affected by the co-eluting matrix components in the same way. wuxiapptec.comnih.gov Therefore, any suppression or enhancement of the analyte signal is mirrored by a proportional change in the internal standard signal. texilajournal.com As a result, the ratio of the analyte to the internal standard remains unaffected, ensuring accurate quantification even in the presence of significant matrix effects. wuxiapptec.commusechem.com It is crucial, however, that the deuterated standard co-elutes exactly with the analyte, as even slight shifts in retention time, sometimes caused by the deuterium isotope effect, can lead to differential matrix effects and compromise accuracy. nih.govwaters.com
Chromatographic Separation Techniques Utilizing Deuterated Analogs
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of risperidone and its metabolites from various biological matrices. researchgate.netmdpi.com In a typical reversed-phase HPLC method, a C8 or C18 column is used to separate the compounds based on their hydrophobicity. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) to achieve optimal separation. researchgate.netnih.gov
When this compound is used as the internal standard in an HPLC method, its retention time is very close to that of risperidone. scispace.com The UV or mass spectrometric detector then quantifies both compounds as they elute from the column. For example, one HPLC-UV method for risperidone analysis utilized a Supelcosil LC8 DB column with a mobile phase of methanol (B129727) and 0.1 M ammonium acetate (pH 5.5) at a flow rate of 1.0 mL/min. nih.gov Another method employed a C8 column with a mobile phase of acidic phosphate buffer and acetonitrile. researchgate.net The use of an internal standard like this compound in such methods is vital for correcting injection volume variability and ensuring accurate results. scioninstruments.com
| Column | Mobile Phase | Flow Rate | Detection | Internal Standard | Reference |
|---|---|---|---|---|---|
| Supelcosil LC8 DB (250 x 4.6 mm, 5 µm) | Methanol : 0.1 M Ammonium Acetate pH 5.5 (60:40 v/v) | 1.0 mL/min | UV (274 nm) | Chlordiazepoxide | nih.gov |
| C8 Reversed-Phase | Acetonitrile : 30 mM Phosphate Buffer pH 3.0 (27:73 v/v) | Not specified | UV (238 nm) | Diphenhydramine | researchgate.net |
| Alltima-C18 (100 x 2.1 mm, 3 µm) | Acetonitrile : 0.1% Formic Acid (60:40 v/v) | Not specified | MS/MS | Paroxetine | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (typically less than 2 µm) and higher operating pressures than traditional HPLC. waters.commdpi.com This results in significantly improved chromatographic performance, including higher resolution, increased peak capacity, greater sensitivity, and shorter analysis times. science.gov
For the analysis of risperidone, UPLC methods coupled with tandem mass spectrometry (UPLC-MS/MS) offer superior performance. waters.com The enhanced resolution of UPLC is particularly beneficial for separating the analyte and its deuterated internal standard (this compound) from complex matrix interferences, further minimizing potential inaccuracies. science.gov A validated UPLC-MS/MS method for risperidone and 9-hydroxyrisperidone in human plasma used an ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) with a methanol and ammonium acetate buffer mobile phase. waters.com This method achieved a rapid run time and a low limit of quantification (0.1 ng/mL), demonstrating the power of combining UPLC's separation efficiency with the sensitivity and selectivity of mass spectrometry, all underpinned by the reliability provided by an internal standard. waters.com
Advancements in Other Chromatographic Modalities (e.g., HPTLC)
While this compound is an indispensable tool in mass spectrometry-based quantification, its direct application in other chromatographic modalities like High-Performance Thin-Layer Chromatography (HPTLC) is less common. The primary utility of this compound lies in its mass difference from the parent compound, which allows it to serve as an ideal internal standard for techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). In chromatographic methods that rely on detectors like ultraviolet (UV) spectroscopy, such as HPTLC, the deuterated and non-deuterated forms of a compound are typically indistinguishable as they exhibit virtually identical chromatographic behavior and UV absorbance.
However, the field of HPTLC has seen significant advancements in the analysis of the parent compound, Risperidone. researchgate.net This technique offers a simple, rapid, and cost-effective alternative to HPLC for the quantitative analysis of pharmaceuticals. scienceopen.comrphsonline.com Researchers have developed and validated several HPTLC methods for the determination of Risperidone in bulk drug and pharmaceutical formulations. ipinnovative.comnih.gov
These methods are characterized by their specificity, precision, and accuracy, adhering to guidelines from the International Conference on Harmonisation (ICH). scienceopen.com A key aspect of HPTLC method development involves the careful selection of the stationary phase, typically silica (B1680970) gel plates, and the optimization of the mobile phase to achieve clear separation and compact bands. rphsonline.comresearchgate.net
For instance, a stability-indicating HPTLC method was developed to measure Risperidone in the presence of its degradation products. nih.gov The separation was achieved on silica gel 60F254 plates with a mobile phase of acetonitrile:methanol:propanol:triethanolamine (8.5:1.2:0.6:0.2, v/v/v/v) and densitometric scanning at 280 nm. nih.gov Another validated method utilized a simpler mobile phase of methanol-ethyl acetate (8.0:2.0, v/v) on silica gel 60 F254 plates, with quantification at 285 nm. scienceopen.comresearchgate.net This method demonstrated good linearity in the concentration range of 100–600 ng per band. scienceopen.comresearchgate.net
More recently, a "green" stability-indicating HPTLC technique was developed, focusing on using more environmentally benign solvents. arabjchem.org This method employed a mobile phase of ethanol, ethyl acetate, and ammonia (B1221849) (70:20:10 v/v/v) and allowed for the quantification of Risperidone in a range of 50–1400 ng/band, showcasing its high sensitivity. arabjchem.org The findings from these studies demonstrate HPTLC's robustness for the routine analysis of Risperidone in quality control laboratories.
The table below summarizes the parameters of various HPTLC methods developed for the analysis of Risperidone.
HPTLC Methodologies for Risperidone Analysis
| Stationary Phase | Mobile Phase (v/v) | Detection Wavelength (nm) | Linearity Range (ng/band) | Rf Value | Reference |
|---|---|---|---|---|---|
| Silica Gel 60 F254 | Methanol-Ethyl Acetate (8.0:2.0) | 285 | 100 - 600 | 0.34 ± 0.01 | scienceopen.comresearchgate.net |
| Silica Gel 60F254 | Acetonitrile:Methanol:Propanol:Triethanolamine (8.5:1.2:0.6:0.2) | 280 | 2000 - 10000 | Not Specified | nih.gov |
| TLC-F254 Plates | n-Butanol-Acetic Acid-Water (12:3:5) | 280 | 90 - 140 | Not Specified | nih.gov |
Conclusion
The strategic use of deuterated analogs like Risperidone-D5 represents a sophisticated and essential practice in modern pharmaceutical research. While the parent compound, risperidone (B510), provides the therapeutic effect, its deuterated counterpart is indispensable for the precise analytical work that underpins our understanding of the drug's behavior in the human body. Through stable isotope labeling, particularly with deuterium (B1214612), scientists can conduct safer and more accurate ADME and pharmacokinetic studies, ultimately contributing to the development of optimized and more effective therapeutic regimens. The role of this compound as an internal standard in high-sensitivity bioanalytical methods is a clear testament to the profound impact of isotopic labeling on pharmaceutical science.
In Vitro Metabolism Research Using Risperidone D5
Elucidation of Risperidone (B510) Metabolic Pathways and Enzyme Kinetics
The primary metabolic pathway for risperidone is hydroxylation to form 9-hydroxyrisperidone, an active metabolite with similar pharmacological properties. plos.org A secondary, minor pathway involves N-dealkylation. nih.govfrontiersin.org In vitro studies are crucial for identifying the specific enzymes responsible for these transformations and understanding their kinetics.
Investigations with Cytochrome P450 (CYP) Enzymes: Focus on CYP2D6 and CYP3A4
In vitro studies utilizing recombinant human cytochrome P450 enzymes have been instrumental in pinpointing the key players in risperidone metabolism. Research has shown that multiple CYP enzymes, including CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5, can metabolize risperidone. nih.govdrugbank.com
However, CYP2D6 is identified as the major enzyme responsible for the hydroxylation of risperidone to 9-hydroxyrisperidone. drugbank.compharmgkb.orgpsu.ac.th CYP3A4 and CYP3A5 also contribute to this metabolic pathway, but to a lesser extent. drugbank.compharmgkb.org The formation of 9-hydroxyrisperidone is highly correlated with the activities of both CYP2D6 and CYP3A enzymes. nih.govdrugbank.com
Interestingly, these enzymes exhibit stereoselectivity. In vivo studies have suggested that CYP2D6 is predominantly involved in the formation of (+)-9-hydroxyrisperidone, while CYP3A4 appears to be primarily responsible for the formation of (-)-9-hydroxyrisperidone. frontiersin.orgpharmgkb.org This stereospecific metabolism introduces a chiral center, leading to the formation of these enantiomers. pharmgkb.org
The significant role of CYP2D6 and CYP3A4 is further substantiated by inhibition studies. Quinidine, a known inhibitor of CYP2D6, and ketoconazole, an inhibitor of CYP3A4, have both been shown to inhibit the formation of 9-hydroxyrisperidone in vitro. nih.govfrontiersin.orgdrugbank.com
Table 1: Cytochrome P450 Enzymes Involved in Risperidone Metabolism
| Enzyme | Role in Risperidone Metabolism | Key Findings | Citations |
|---|---|---|---|
| CYP2D6 | Major enzyme in the hydroxylation to 9-hydroxyrisperidone. | Predominantly forms (+)-9-hydroxyrisperidone. Its activity is highly correlated with 9-hydroxyrisperidone formation. | frontiersin.orgdrugbank.compharmgkb.orgpsu.ac.th |
| CYP3A4 | Contributes to the hydroxylation to 9-hydroxyrisperidone. | Primarily involved in the formation of (-)-9-hydroxyrisperidone. | frontiersin.orgdrugbank.compharmgkb.org |
| CYP3A5 | Minor role in the hydroxylation to 9-hydroxyrisperidone. | Capable of metabolizing risperidone to 9-hydroxyrisperidone. | drugbank.compharmgkb.org |
| Other CYPs | Minor or negligible role. | Including CYP1A1, CYP1A2, CYP2C8, CYP2C9, and CYP2C19. | nih.govdrugbank.com |
Microsomal Incubation Studies (e.g., Rat Liver Microsomes)
Microsomal incubation studies, particularly using rat liver microsomes, provide a valuable in vitro model for studying drug metabolism. ijper.orgijper.orgsemanticscholar.org These preparations contain a rich source of drug-metabolizing enzymes, including the cytochrome P450 superfamily. ijper.orgresearchgate.net
When risperidone is incubated with rat liver microsomes in the presence of an NADPH-generating system, it undergoes biotransformation, leading to the formation of metabolites. ijper.orgijper.orgsemanticscholar.org Studies have shown that the metabolism in rats can be more extensive than in humans, sometimes resulting in dihydroxy-risperidone and hydroxy-keto-risperidone. ijper.org Other observed metabolic pathways in these systems include oxidative dealkylation at the piperidine (B6355638) nitrogen and the cleavage of the isoxazole (B147169) ring. ijper.org
In one study, the incubation of risperidone with rat liver microsomes resulted in the formation of two major hydroxy metabolites, demonstrating the utility of this in vitro system for identifying metabolic products. ijper.orgijper.org The formation of 9-hydroxyrisperidone in rat liver microsomes has been shown to be highly correlated with testosterone (B1683101) 6β-hydroxylase activities, suggesting a significant contribution of inducible CYP3A to risperidone metabolism in rats. drugbank.comnih.gov
Identification and Profiling of Risperidone Metabolites
The primary metabolite of risperidone is 9-hydroxyrisperidone, which is pharmacologically active and is also known as paliperidone. plos.orgnih.gov Another less prominent metabolite is 7-hydroxyrisperidone. pharmgkb.org The sum of risperidone and 9-hydroxyrisperidone concentrations is often considered the active moiety. frontiersin.org
In vitro systems are crucial for the initial identification and characterization of such metabolites. Techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify the metabolites formed during microsomal incubations. ijper.orgijper.orgsemanticscholar.org For instance, an RP-HPLC method with a C-18 column has been used to separate risperidone and its metabolites, with detection at a wavelength of 280nm. ijper.orgijper.org
Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Metabolic Transformation Studies
The use of deuterated compounds like Risperidone-D5 allows for the investigation of the deuterium kinetic isotope effect (DKIE). googleapis.com The DKIE arises from the fact that a carbon-deuterium (C-D) bond is stronger than a carbon-protium (C-H) bond. googleapis.com Consequently, the cleavage of a C-D bond during a metabolic reaction may occur at a slower rate than the cleavage of a corresponding C-H bond.
The magnitude of the DKIE is expressed as the ratio of the reaction rates for the non-deuterated and deuterated substrates. chem-station.com This effect can influence the pharmacokinetic profile of a drug by altering its rate of metabolism. googleapis.com By strategically placing deuterium atoms at sites of metabolic attack, it is possible to slow down the metabolism of a drug, potentially leading to a longer half-life. core.ac.uk
In the context of risperidone, deuteration could potentially alter the proportions of known metabolites or even lead to the formation of new ones. googleapis.com Studying the DKIE for this compound can provide valuable insights into the rate-limiting steps of its metabolism and the mechanisms of the enzymes involved.
Mechanistic Enzymology and Substrate Turnover Rate Determinations
In vitro studies with this compound are fundamental for determining key enzymatic parameters such as substrate turnover rates. The turnover rate refers to the number of substrate molecules converted to product per enzyme molecule per unit of time.
By comparing the turnover rates of risperidone and this compound, researchers can quantify the DKIE and gain a deeper understanding of the reaction mechanism. This information is valuable for predicting potential drug-drug interactions and for the design of new drugs with improved metabolic stability.
Pharmacokinetic Research Methodologies Employing Risperidone D5 in Preclinical/in Vitro Models
Assessment of Absorption, Distribution, and Excretion (ADME) in Preclinical Models
The characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of preclinical development. These studies are essential for understanding how a drug behaves in a biological system, providing insights into its bioavailability, tissue penetration, metabolic pathways, and routes of elimination. In preclinical ADME studies of risperidone (B510), accurate measurement of drug concentrations in various biological samples (e.g., plasma, urine, feces, and tissue homogenates) from animal models is paramount.
Methodologies for these assessments heavily rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In this context, Risperidone-D5 is introduced as an internal standard to samples at a known concentration early in the workflow. This allows for the precise quantification of the unlabeled (native) risperidone. For instance, in studies using rodent models to define the pharmacokinetic parameters of risperidone, plasma samples are collected over time, processed (e.g., via protein precipitation or liquid-liquid extraction), and analyzed. The ratio of the mass spectrometer's response for risperidone to that of this compound allows for the construction of accurate concentration-time curves.
In vitro models are also crucial for dissecting specific ADME processes. Caco-2 cell permeability assays, for example, are used to predict intestinal absorption and to identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Similarly, studies using liver microsomes or hepatocytes help to identify metabolic pathways and potential metabolites. In all these assays, this compound is the standard for ensuring the analytical data's reliability, which is used to calculate key parameters.
| Parameter | Value | Unit | Preclinical Model Context |
| Cmax (Peak Concentration) | 459.7 | ng/mL | Determined in rats following depot injection, indicating the maximum concentration achieved. drugs.com |
| Tmax (Time to Peak) | 3 | days | Represents the time taken to reach peak plasma concentration in the rat model. drugs.com |
| t1/2 (Half-life) | 20.6 | days | The terminal elimination half-life observed in rats, indicating prolonged release. drugs.com |
| MRT (Mean Residence Time) | 31.2 | days | Reflects the average time the drug molecules stay in the body in this preclinical model. drugs.com |
| Bioavailability (Oral) | 70 | % | Absolute oral bioavailability determined in early pharmacokinetic studies. jnjmedicalconnect.com |
| Volume of Distribution | 1-2 | L/kg | Indicates rapid and wide distribution of risperidone into body tissues. jnjmedicalconnect.com |
Methodological Approaches for Investigating Drug-Drug Interactions
Drug-drug interactions (DDIs) represent a significant concern in clinical practice, and preclinical studies are vital for their early identification and characterization. Risperidone is primarily metabolized by the cytochrome P450 enzyme CYP2D6 to its active metabolite, 9-hydroxyrisperidone. jnjmedicalconnect.com It is also a substrate of the P-gp transporter. mdpi.com Therefore, co-administration with drugs that inhibit or induce CYP2D6 or P-gp can significantly alter the plasma concentrations of risperidone and its active metabolite, potentially affecting outcomes.
Methodological approaches to investigate these interactions in vitro and in vivo depend on the accurate quantification of both risperidone and 9-hydroxyrisperidone. Assays using LC-MS/MS with this compound as an internal standard are the gold standard for this purpose. For example, to study the effect of a CYP2D6 inhibitor, preclinical models (e.g., rats or human liver microsomes) are exposed to risperidone with and without the inhibitor. Plasma or media concentrations of risperidone and 9-hydroxyrisperidone are then measured. An increase in the concentration of the parent drug (risperidone) and a corresponding decrease in the metabolite concentration would confirm the inhibitory interaction. nih.gov The use of this compound ensures that the observed changes are due to the drug interaction and not analytical artifacts.
The table below summarizes findings from a study where the interaction between risperidone and itraconazole, a CYP3A4 and P-gp inhibitor, was investigated. Such data, generated using robust bioanalytical methods, is critical for predicting clinical DDI risk.
| Parameter | Risperidone Alone (Control) | Risperidone + Itraconazole | % Change | Interaction Mechanism |
| Risperidone Active Moiety Concentration | Baseline | Increased | +71% to +73% | Inhibition of P-gp and/or CYP3A4. wikipedia.org |
| Risperidone Clearance | Baseline | Decreased | -35% | Observed with ketoconazole, another strong inhibitor. wikipedia.org |
| Risperidone AUC | Baseline | Increased | +67% | Observed with ketoconazole, indicating higher drug exposure. wikipedia.org |
Development and Validation of Pharmacokinetic Predictive Models
Pharmacokinetic (PK) predictive models, such as population PK (PopPK) and physiologically-based PK (PBPK) models, are sophisticated computational tools used to understand and predict drug disposition. These models integrate data on drug properties, physiological parameters, and patient characteristics to simulate concentration-time profiles under various conditions. The development and validation of these models are critically dependent on high-quality, precise, and accurate concentration data from preclinical and clinical studies.
The use of this compound in the underlying bioanalytical methods provides the requisite data integrity for building reliable PK models for risperidone. jnjmedicalconnect.com PopPK models, for instance, use sparse or rich concentration data from multiple individuals to characterize the typical PK profile and the sources of variability between individuals (inter-individual variability). mdpi.comnih.gov These models can identify covariates—such as body weight, renal function, or CYP2D6 genotype—that significantly influence drug clearance or volume of distribution. mdpi.com
PBPK models are even more mechanistic, representing the body as a series of interconnected physiological compartments. They can be used to extrapolate pharmacokinetics across species (e.g., from dog to human), predict DDIs, and assess the impact of organ impairment. The accuracy of these predictions is directly linked to the quality of the in vitro (e.g., metabolism rates) and in vivo (plasma concentrations) data used to build and validate the model. Therefore, the role of this compound as an internal standard is foundational, ensuring that the data fed into these complex models is a true representation of the biological processes being studied.
| Model Type | Key Inputs | Key Outputs / Predictions | Role of this compound |
| Population PK (PopPK) | Plasma concentrations from preclinical/clinical studies; Patient covariates (e.g., weight, sex, CYP2D6 status). mdpi.comnih.gov | Typical PK parameters (Clearance, Volume); Quantification of inter-individual variability; Influence of covariates. mdpi.comnih.gov | Ensures accuracy of input plasma concentration data, which is the dependent variable in the model. |
| Physiologically-Based PK (PBPK) | In vitro data (e.g., metabolism, permeability); Drug physicochemical properties; System physiological data (e.g., blood flows, organ volumes). | Drug concentrations in various tissues; Prediction of DDI; Extrapolation across populations and species. | Guarantees the reliability of in vitro and in vivo kinetic data used for model development and validation. |
Advanced Spectroscopic and Structural Elucidation Research with Risperidone D5
High-Resolution Mass Spectrometry for Metabolite Identification and Quantification
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is an indispensable tool for identifying and quantifying drug metabolites in complex biological matrices like plasma, urine, or tissue. iqvia.comnih.gov The technique's high sensitivity and mass accuracy allow for the detection of trace amounts of metabolites and the determination of their elemental composition.
In this context, Risperidone-D5 is primarily used as an internal standard for quantification. caymanchem.comnih.gov The procedure involves adding a precise amount of this compound to a biological sample before it undergoes extraction and analysis. Because this compound is chemically identical to risperidone (B510), it experiences the same extraction losses and ionization suppression or enhancement during the LC-MS/MS process. nih.govthermofisher.com
However, due to the five deuterium (B1214612) atoms, this compound has a higher mass than the non-deuterated risperidone. The mass spectrometer can easily distinguish between the analyte and the internal standard based on this mass difference. By comparing the peak area of the analyte to the peak area of the known quantity of the internal standard, researchers can accurately calculate the concentration of risperidone and its metabolites. cuny.edu This approach was instrumental in a recent study that identified five previously unknown metabolites of risperidone in human tissues, demonstrating the power of HRMS in advancing our understanding of drug metabolism. nih.gov
Table 2: Principle of Quantification using a Deuterated Internal Standard in LC-MS
| Compound | Molecular Mass | Role in Analysis | Data Obtained |
|---|---|---|---|
| Risperidone (Analyte) | M | The target compound to be quantified. | A signal intensity (peak area) proportional to its unknown concentration. |
| This compound (Internal Standard) | M+5 | Added at a known concentration to correct for experimental variations. caymanchem.comnih.gov | A signal intensity (peak area) corresponding to its known concentration. |
| Metabolites (e.g., 9-hydroxyrisperidone) | Varies | Identified by their exact mass and fragmentation patterns; quantified relative to the internal standard. nih.gov | Signal intensities proportional to their unknown concentrations. |
Applications in Omics Research: Proteomics and Metabolomics Methodologies
The use of this compound extends into the broader fields of metabolomics and proteomics, which involve the comprehensive analysis of metabolites and proteins to understand biological systems and drug responses.
Metabolomics: Metabolomics research aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. Studies have used targeted metabolomics to find potential biomarkers associated with the effects of risperidone treatment. nih.gov These studies rely on high-resolution mass spectrometry to measure changes in metabolic profiles. nih.govjfda-online.com The use of a stable isotope-labeled internal standard like this compound is critical for achieving the accurate and precise quantification needed to identify subtle but significant changes in metabolite levels between different states (e.g., pre- and post-treatment). jfda-online.com By correcting for analytical variability, this compound ensures that the detected metabolic changes are genuinely due to the drug's effect.
Proteomics: Proteomics involves the large-scale study of proteins to discover how they are altered by disease or drug treatment. brieflands.com Researchers have used LC-MS/MS-based proteomics to investigate how risperidone treatment alters the expression of proteins in the brain, providing insights into its mechanism of action. mdpi.comnih.gov In these quantitative proteomic analyses, especially in label-free approaches, maintaining analytical consistency is paramount. While not always explicitly mentioned in final publications, the principles of quantitative mass spectrometry advocate for the use of internal standards to ensure data reliability. xiahepublishing.com A stable isotope-labeled standard like this compound can serve as a crucial quality control, helping to normalize the data and ensure that observed changes in protein levels are biologically significant rather than artifacts of the experimental process.
Table 3: Applications of this compound in Omics Research
| Omics Field | Research Goal | Role of this compound |
|---|---|---|
| Metabolomics | Identify and quantify changes in metabolite profiles in response to risperidone treatment; discover biomarkers. nih.gov | Serves as a stable isotope-labeled internal standard for accurate quantification of risperidone and its metabolites using HRMS. jfda-online.com |
| Proteomics | Characterize changes in protein expression in response to risperidone to understand its mechanism of action. mdpi.comnih.gov | Functions as a quality control and normalization standard in LC-MS/MS workflows to ensure the accuracy of protein quantification. |
Future Directions and Emerging Research Avenues for Deuterated Risperidone Analogs
Innovations in Stable Isotope Labeling Synthesis and Derivatization
The synthesis of deuterated compounds has been a focal point of research, aiming for site-selective and efficient methods. nih.gov For Risperidone-D5, the incorporation of deuterium (B1214612) atoms can be achieved through the use of deuterated starting materials or intermediates during its synthesis. google.com The hydrogen atoms in risperidone (B510) exhibit varying capacities for exchange with deuterium, with some being less readily exchangeable than others. google.com
Future innovations will likely concentrate on more sophisticated and cost-effective synthetic routes. This includes the development of novel catalysts and reagents that can facilitate highly selective deuterium incorporation at specific molecular positions. ictmumbai.edu.in Such precision is crucial as the position of deuteration can significantly influence the drug's metabolic fate and pharmacological activity. nih.gov Research into derivatization of deuterated risperidone analogs is also a promising area. wgtn.ac.nz By chemically modifying the deuterated core structure, new compounds with potentially improved properties, such as enhanced receptor binding or altered immunomodulatory effects, could be generated. wgtn.ac.nz
| Isotope-Labeled Compound | Deuteration Detail | Reference |
| Risperidone-d4 | ≥99% deuterated forms (d1-d4) | caymanchem.com |
| (R)-9-Hydroxy Risperidone-d4 | Deuterium labeled (R)-9-Hydroxy Risperidone | medchemexpress.com |
Integration of Deuterated Standards in High-Throughput Analytical Platforms
Deuterated compounds, including this compound and its metabolites, serve as ideal internal standards in quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). buffalostate.edunih.govlcms.cz Their chemical and physical properties are nearly identical to their non-deuterated counterparts, but they are distinguishable by their mass, allowing for accurate and precise quantification of the target analyte in complex biological matrices like plasma and blood. buffalostate.edunih.govlcms.cz
The future will see a broader integration of these deuterated standards into high-throughput screening (HTS) platforms. core.ac.uk The demand for rapid and reliable analytical methods in forensic toxicology and clinical drug monitoring is growing. buffalostate.edunih.gov The use of deuterated internal standards in these automated systems ensures the robustness and reproducibility of results, which is critical for accurate interpretation. buffalostate.edulcms.cz Innovations in LC-MS/MS technology, such as ultra-fast polarity switching and scanning speeds, will further enhance the simultaneous analysis of multiple analytes and their deuterated internal standards in a single run. lcms.cz This will be instrumental in analyzing large batches of clinical samples efficiently. core.ac.uk
| Analytical Technique | Application | Role of Deuterated Standard |
| LC-MS/MS | Quantification of antipsychotics in postmortem human blood | Internal standard for accuracy and precision. buffalostate.edu |
| LC-MS/MS | Determination of risperidone and its enantiomers in plasma | Compensates for matrix effects. nih.gov |
| UHPLC-MS/MS | Quantification of antipsychotics in dried blood spots | Internal standard for accurate quantification. core.ac.uk |
Computational Modeling of Isotope Effects and Drug Interactions
Computational modeling is becoming an indispensable tool in drug discovery and development. mdpi.comnih.govaaai.orgbiorxiv.org In the context of deuterated risperidone analogs, computational approaches can be used to predict the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. princeton.edu Understanding the KIE can provide valuable insights into the drug's metabolic stability and help in designing molecules with improved pharmacokinetic profiles. nih.govprinceton.edu
Future research will likely involve the use of advanced computational models to simulate the interaction of deuterated risperidone with its target receptors, such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. caymanchem.comqueensu.ca These models can help in understanding how deuteration might alter the binding affinity and selectivity of the drug. Furthermore, computational methods are being developed to predict potential drug-drug interactions (DDIs). mdpi.comnih.govbiorxiv.orgarxiv.org By integrating data on drug structures, targets, and side effects, these models can forecast the likelihood of adverse interactions when deuterated risperidone is co-administered with other medications. mdpi.comuzedyhcp.com This predictive capability is crucial for ensuring patient safety and optimizing therapeutic regimens. mdpi.combiorxiv.org
| Modeling Approach | Application | Potential Insights |
| Molecular Docking | Simulating drug-receptor interactions | Predicting binding modes and affinities of deuterated analogs. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Calculating kinetic isotope effects | Understanding the impact of deuteration on metabolic pathways. princeton.edu |
| Machine Learning/Deep Learning | Predicting drug-drug interactions | Identifying potential adverse interactions with other drugs. mdpi.comnih.govbiorxiv.orgarxiv.org |
Q & A
Q. What are the critical considerations for validating Risperidone-D5 purity in pharmacokinetic studies?
Methodological Answer:
- Use triple-quadrupole LC-MS/MS with deuterium-specific fragmentation patterns to distinguish this compound from its non-deuterated analog.
- Validate purity via isotopic enrichment analysis (≥99% D5) using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for positional deuterium confirmation .
- Cross-reference with certified reference materials (CRMs) and ensure batch-to-batch consistency using chromatographic retention time alignment .
Q. How to optimize liquid chromatography conditions for separating this compound from endogenous metabolites in biological matrices?
Methodological Answer:
- Employ hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns with ion-pairing agents (e.g., 0.1% formic acid) to mitigate matrix effects.
- Validate separation efficiency by spiking plasma/serum samples with deuterated and non-deuterated standards and monitoring baseline resolution (R > 1.5) .
- Perform recovery assays using isotopically labeled internal standards to quantify extraction efficiency (>85%) .
Q. What statistical frameworks are appropriate for quantifying this compound’s role as an internal standard in mass spectrometry?
Methodological Answer:
- Apply linear regression models with weighting factors (1/x²) to account for heteroscedasticity in calibration curves (R² > 0.995).
- Use ANOVA to assess intra- and inter-day variability (<15% CV) across multiple analysts and instruments .
- For low-abundance samples, employ limit of quantification (LOQ) calculations based on signal-to-noise ratios (S/N ≥ 10) .
Advanced Research Questions
Q. How to resolve contradictions in cross-study comparisons of this compound’s stability under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and compare degradation kinetics using Arrhenius equations.
- Validate findings against real-time stability data from biorepositories, accounting for matrix effects (e.g., plasma vs. cerebrospinal fluid) .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize discrepancies in experimental design or sample handling .
Q. What strategies mitigate isotopic interference when this compound is used in high-resolution mass spectrometry (HRMS)?
Methodological Answer:
- Utilize narrow isolation windows (<1 m/z) and isotopic pattern deconvolution algorithms (e.g., MaxQuant) to distinguish D5 from natural isotopic clusters.
- Validate specificity via parallel reaction monitoring (PRM) and synthetic deuterated analogs with varying labeling positions .
- Cross-validate results with non-deuterated internal standards in split-sample experiments .
Q. How to design longitudinal studies assessing this compound’s stability in biological matrices over extended periods?
Methodological Answer:
- Implement a nested cohort design with periodic sampling (e.g., baseline, 6 months, 12 months) and store aliquots at -80°C with protease/phosphatase inhibitors.
- Use mixed-effects models to account for batch variability and freeze-thaw cycles.
- Reference the FDA’s Real-World Evidence (RWE) guidelines for data integrity checks, including range and consistency validation .
Q. What analytical techniques are optimal for correlating this compound metabolite levels with clinical outcomes in schizophrenia research?
Methodological Answer:
- Pair LC-MS/MS quantification with psychometric tools like the Positive and Negative Syndrome Scale (PANSS) to establish dose-response relationships.
- Apply multivariate regression to adjust for confounders (e.g., CYP2D6 polymorphisms, concomitant medications) .
- Validate findings using receiver operating characteristic (ROC) curves to assess predictive validity of metabolite thresholds .
Methodological Resources
- Experimental Reproducibility : Follow Beilstein Journal of Organic Chemistry guidelines for detailed method documentation, including instrument parameters and raw data archiving .
- Data Analysis : Adopt the PANSS framework for clinical correlations and use RWE-compliant pipelines for longitudinal data harmonization .
- Ethical Compliance : Ensure deuterated compound use aligns with institutional review board (IRB) protocols, particularly in human biomarker studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
